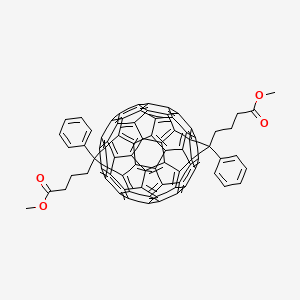

Bis-PCBM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

InChI |

InChI=1S/C84H28O4/c1-87-21(85)15-9-17-79(19-11-5-3-6-12-19)81-71-55-39-23-25-43-31-27(39)47-35-37-49-29-33-45-26-24-41(29)57(73(81)65(49)63(47)71)58-42(24)30-34-46(26)62-61(45)77-69(53(33)37)67(51(31)35)75-59(43)60-44(25)32-28-40(23)56(55)72-64-48(28)36-38(50(30)66(64)74(58)82(72,79)81)54(34)70-68(52(32)36)76(60)84(78(62)70)80(83(75,77)84,18-10-16-22(86)88-2)20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESBOBHLCIVURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C7=C7C%10=C%11C%12=C7C7=C%13C%14=C%12C%12=C%15C%14=C%14C%16=C%17C%15=C%15C%18=C%12C%11=C(C%18=C2C2=C%15C%17=C%11C%12=C2C3=C2C5=C8C3=C2C%12=C2C%11=C%16C5=C8C2=C3C9=C8C(=C17)C%131C5%14C1(CCCC(=O)OC)C1=CC=CC=C1)C4=C%106)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Bis-PCBM?

An In-depth Technical Guide to the Chemical Properties of Bis(phenyl-C61-butyric acid methyl ester) (Bis-PCBM)

Introduction

Bis(phenyl-C61-butyric acid methyl ester), commonly known as this compound, is a fullerene derivative that has garnered significant attention in the field of organic electronics, particularly for its application as an electron acceptor in organic photovoltaics (OPVs) and as an electron transport layer in perovskite solar cells.[1][2] Unlike its mono-adduct counterpart, PCBM, this compound possesses two functional groups attached to the C60 cage. This structural modification results in shallower molecular orbital energy levels, which can lead to a higher open-circuit voltage (Voc) in solar cell devices.[1][3][4] However, the synthesis of this compound typically yields a complex mixture of structural isomers, which introduces energetic and morphological disorder, potentially impacting device performance and stability.[1][5][6] This guide provides a detailed overview of the core chemical properties of this compound, focusing on the characteristics of its purified isomers.

Molecular Structure and Isomerism

The addition of two phenyl-butyric acid methyl ester groups to the C60 fullerene cage can occur at numerous positions, leading to a variety of isomers.[7] Extensive research has led to the successful isolation and purification of 19 distinct isomers of this compound.[1][8] The molecular structures of these isomers have been identified through a combination of ¹³C NMR spectroscopy, UV-Vis absorption spectroscopy, and High-Performance Liquid Chromatography (HPLC) retention time analysis.[5][8][9]

The isomers are classified based on their molecular point group symmetry, which significantly influences their physical and electronic properties. The identified symmetries include C1 (seven isomers), Cs (four isomers), C2 (six isomers), C2v (one isomer), and C2h (one isomer).[8][10] This structural variation is a key determinant of properties such as crystallinity, solubility, and energy levels.[1][3]

Electronic Properties

The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for the application of this compound in electronic devices. These levels are typically shallower (less negative) than those of PCBM.[1][3] The LUMO level of this compound isomers can be up to 170 meV shallower than that of PCBM, which is advantageous for increasing the open-circuit voltage in solar cells.[1][2][4]

The energy levels of this compound isomers have been determined in both solution and solid (thin film) states, with values varying significantly among different isomers.

| Property | Method | Value Range (eV) | Reference(s) |

| HOMO (Solution) | Cyclic Voltammetry | -5.673 to -5.444 | [11] |

| LUMO (Solution) | Cyclic Voltammetry | -3.901 to -3.729 | [11] |

| HOMO–LUMO Gap | Cyclic Voltammetry | 1.664 to 1.883 | [11] |

| HOMO (Thin Film) | UPS | -6.27 to -6.10 | [3] |

| LUMO (Thin Film) | UPS + UV-Vis | -4.63 to -4.47 | [3] |

| LUMO (General) | Not Specified | -3.6 | [12] |

Experimental Protocols

Cyclic Voltammetry (CV): Cyclic voltammetry is the standard method for determining the HOMO and LUMO energy levels of molecules in solution.[13] The measurements are typically performed in a three-electrode cell configuration. The working electrode is often glassy carbon, the counter electrode is a platinum wire, and a silver wire or Ag/AgCl serves as a quasi-reference or reference electrode, respectively. The system is calibrated using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard, whose oxidation potential is set to a specific value (e.g., -4.8 eV or -5.1 eV) relative to the vacuum level. The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO levels, respectively.[13][14]

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to measure the electronic structure of materials in the solid state (thin films).[1][3] The experiment involves irradiating a thin film of the material with a high-energy ultraviolet light source, typically a He discharge lamp (HeI, 21.22 eV).[1][3] The kinetic energy of the photoemitted electrons is analyzed to determine the work function and the energy of the HOMO level relative to the Fermi level.[3] The LUMO level is then estimated by adding the optical bandgap (determined from the onset of absorption in the UV-Vis spectrum) to the HOMO energy level.[3]

Thermal Properties

The thermal stability of this compound is a crucial factor for the operational lifetime of organic electronic devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate its behavior at elevated temperatures.

Isolated this compound isomers demonstrate significantly higher thermal stability compared to the as-synthesized isomer mixture.[1][3] The decomposition temperature of pure isomers is comparable to that of PCBM.

| Sample | Technique | Event | Temperature (°C) | Weight Loss (%) | Reference(s) |

| Isolated Isomer | TGA | Onset of Major Decomposition | ~390 | - | [1][3] |

| TGA | Mass Loss between 390-500°C | - | 16 | [1][3] | |

| TGA | Residual Solvent Evaporation (Toluene) | ~110 | ~3 | [1] | |

| Isomer Mixture | TGA | Onset of Major Decomposition | ~340 | - | [1][3] |

| PCBM (for ref.) | TGA | Onset of Major Decomposition | ~395 | - | [1][3] |

| TGA | Residual Solvent Evaporation | ~245 | ~1 | [1] | |

| This compound Mixture | DSC | No noticeable phase transition (Amorphous) | - | - | [15] |

| PCBM (for ref.) | DSC | Crystallization Temperature | 249 | - | [15] |

| DSC | Melting Temperature | 285 | - | [15] |

Experimental Protocols

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[16] The instrument heats a small amount of the material on a precision balance at a constant rate.[17] The resulting data, a thermogram, plots mass percentage versus temperature, revealing decomposition temperatures, moisture or solvent content, and the overall thermal stability of the material.[1][3][16]

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16][18] It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.[15][18] For this compound, DSC analysis has shown that the isomer mixture is largely amorphous, as it does not exhibit clear crystallization or melting peaks, unlike PCBM which shows distinct phase transitions.[15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Property Relationships for the Electronic Applications of Bis-Adduct Isomers of Phenyl-C61 Butyric Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Relationship between molecular properties and degradation mechanisms of organic solar cells based on bis-adducts of phenyl-C61 butyric acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Purification and electronic characterisation of 18 isomers of the OPV acceptor material bis-[60]PCBM - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. This compound | SOL5062 | Solaris Chem [solarischem.com]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. pepolska.pl [pepolska.pl]

A Technical Guide to the Synthesis and Purification of Bis-PCBM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification techniques for Bis-PCBM (bis-phenyl-C61-butyric acid methyl ester), a fullerene derivative of significant interest in the field of organic electronics. This document details the experimental protocols for its synthesis, the intricate methods required for the separation of its isomers, and the analytical techniques for its characterization.

Introduction

This compound is a higher adduct of the well-known[1][1]-phenyl-C61-butyric acid methyl ester (PCBM). The addition of a second functional group to the fullerene cage results in a mixture of structural isomers with altered electronic properties, most notably a higher-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to its mono-adduct counterpart.[2][3] This characteristic is advantageous in applications such as organic photovoltaics (OPVs), where it can lead to a higher open-circuit voltage.[2][3] However, the synthesis of this compound typically yields a complex mixture of isomers, which can introduce energetic and morphological disorder, potentially impacting device performance negatively.[2] Therefore, the purification and isolation of specific isomers are crucial for fundamental studies and for optimizing the performance of electronic devices.[3][4]

Synthesis of this compound Isomer Mixture

The synthesis of a this compound isomer mixture is generally adapted from the established procedure for PCBM synthesis, as reported by Hummelen et al.[2] The process involves the reaction of C60 with an excess of a tosylhydrazone precursor.

Experimental Protocol: Synthesis of this compound Mixture

This protocol is based on the method described by Liu et al.[5]

Materials and Reagents:

-

C60 (Buckminsterfullerene)

-

5-oxo-5-phenylpentanoic acid

-

Methanol

-

p-toluenesulfonyl hydrazine

-

Sodium methoxide

-

Pyridine

-

1,2-dichlorobenzene (ODCB)

Procedure:

-

Esterification: 5-oxo-5-phenylpentanoic acid is converted to its methyl ester by refluxing with methanol.

-

Tosylhydrazone Formation: The resulting ester is then reacted with p-toluenesulfonyl hydrazine to form the corresponding tosylhydrazone.

-

Cyclopropanation of C60: In a nitrogen-filled glovebox, the tosylhydrazone is reacted with C60 in a solution of 1,2-dichlorobenzene and pyridine. Sodium methoxide is added, and the reaction mixture is irradiated with a sodium-vapor lamp at 85°C. For the synthesis of this compound, a twofold excess of the tosylhydrazone is used compared to the synthesis of mono-PCBM.[5]

-

Work-up: After the reaction is complete, the crude mixture is subjected to a work-up procedure, which typically involves washing with water and extraction to remove the reagents, leaving a mixture of unreacted C60, mono-adducts (PCBM), and a variety of this compound isomers.[6]

The following diagram illustrates the general workflow for the synthesis of the this compound isomer mixture.

Purification of this compound Isomers

The purification of the crude this compound mixture is a challenging yet critical step. The primary goal is to separate the different isomers from each other and from residual C60 and mono-adducts. High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for this purpose.[5][6][7]

High-Performance Liquid Chromatography (HPLC)

The separation of fullerene derivatives by HPLC is challenging due to their hydrophobic nature and low solubility in common organic solvents.[7] The choice of stationary and mobile phases is crucial for achieving good separation of the this compound isomers.

Key Parameters for HPLC Purification:

-

Stationary Phase: Various HPLC columns with regular reversed-phase stationary phases have been evaluated. C18 and C12 stationary phases with a high surface area have shown high efficiency in separating fullerene adducts.[7] Silica columns are also commonly used.[5]

-

Mobile Phase: A common eluent system is a mixture of toluene and acetonitrile.[6][7] The addition of acetonitrile, a solvent in which fullerenes are poorly soluble, to toluene decreases the solubilizing strength of the eluent, leading to improved separation.[6] The proportions of the solvents can be adjusted to optimize the separation. Other solvents like hexane are also used in combination with toluene for purification via column chromatography.[8]

-

Detection: Detection is typically carried out using a UV-Vis detector at wavelengths such as 285 nm, 312 nm, and 350 nm.[5][6]

Experimental Protocol: HPLC Purification of this compound Isomers

This protocol is a generalized procedure based on methods described in the literature.[5][6][7]

Equipment and Materials:

-

Preparative HPLC system with a UV-Vis detector

-

Appropriate HPLC column (e.g., C18, C12, or silica)

-

Crude this compound mixture

-

HPLC-grade toluene

-

HPLC-grade acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude this compound mixture in a suitable solvent, typically the mobile phase or a component of it (e.g., toluene), and filter it to remove any particulate matter.

-

Method Development (Analytical Scale): Initially, an analytical scale HPLC is used to develop the separation method. Different mobile phase compositions (e.g., varying percentages of acetonitrile in toluene) are tested to achieve optimal separation of the isomers.[6]

-

Preparative Scale Separation: The optimized method is then transferred to a preparative scale HPLC system. Larger injection volumes of the concentrated sample solution are used to isolate significant quantities of each isomer.[6]

-

Fraction Collection: The eluting fractions corresponding to different isomers are collected based on the peaks observed in the chromatogram.

-

Solvent Removal: The solvent from the collected fractions is removed, typically by rotary evaporation, to yield the purified this compound isomers.

-

Purity Analysis: The purity of the isolated isomers is confirmed using analytical HPLC. Purity levels of over 99.5% and even up to 99.9% have been reported for isolated isomers.[2][3][4]

The following diagram illustrates the workflow for the purification of this compound isomers.

Characterization of Purified Isomers

Once the this compound isomers are isolated, their molecular structures must be identified and their properties characterized. A combination of spectroscopic and analytical techniques is employed for this purpose.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the molecular structure and symmetry of the fullerene cage and the attached functional groups. The number and chemical shifts of the carbon signals provide crucial information for identifying the specific isomer.[1][5]

-

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum is sensitive to the electronic structure of the fullerene derivative. Different isomers exhibit distinct absorption profiles, which can be used as a fingerprint for identification.[1][5]

-

High-Performance Liquid Chromatography (HPLC) Retention Time: The retention time in a specific HPLC system is a characteristic property of each isomer. An empirical inverse correlation has been observed between the HPLC retention time and the distance between the two addends on the fullerene cage.[1][5]

By combining the data from these techniques, it has been possible to identify and characterize up to 19 different isomers of this compound.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis and properties of this compound and its isomers.

Table 1: HPLC Purification Parameters for Fullerene Derivatives

| Parameter | Value/Description | Reference |

| Stationary Phases | C18, C12, Silica gel | [5][7][9] |

| Mobile Phases | Toluene/Acetonitrile, Toluene/Hexane, ODCB, CS2 | [6][7][8][9] |

| Flow Rate (Analytical) | 0.4 - 1 mL/min | [6] |

| Detection Wavelengths | 285 nm, 312 nm, 350 nm | [5][6] |

| Purity of Isolated Isomers | >99.5% to ~99.9% | [2][3][4] |

Table 2: Thermal Properties of PCBM and this compound

| Material | Property | Temperature (°C) | Reference |

| PCBM | First Weight Loss (residual solvent) | ~245 | [2][3] |

| Decomposition Temperature | ~395 | [2][3] | |

| Crystallization Temperature | ~220 | [3] | |

| Melting Temperature | ~285 | [10] | |

| This compound (Mixture) | First Weight Loss (residual solvent) | ~110 | [2][3] |

| Decomposition Temperature | ~340 | [2][3] | |

| Glass Transition Temperature | ~160 | [2][3] | |

| This compound (Isolated Isomers) | Decomposition Temperature | ~390 | [2][3] |

Conclusion

The synthesis of this compound results in a complex mixture of isomers that necessitates sophisticated purification techniques, with HPLC being the method of choice. The successful isolation and characterization of individual isomers are paramount for understanding their structure-property relationships and for their effective application in advanced electronic devices. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this promising class of fullerene derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Property Relationships for the Electronic Applications of Bis-Adduct Isomers of Phenyl-C61 Butyric Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between molecular properties and degradation mechanisms of organic solar cells based on bis-adducts of phenyl-C61 butyric acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Fullerene chemistry - Wikipedia [en.wikipedia.org]

- 9. sid.ir [sid.ir]

- 10. researchgate.net [researchgate.net]

Solubility of Bis-PCBM in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PCBM (bis[1]PCBM), a fullerene derivative, is a critical component in the field of organic electronics, particularly in the development of organic photovoltaics (OPVs) and perovskite solar cells. Its solubility in common organic solvents is a crucial parameter that dictates its processability and the ultimate performance of devices fabricated using it. This technical guide provides an in-depth overview of the solubility of this compound, including qualitative and comparative quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of Fullerene Derivatives

Qualitative Solubility of this compound

This compound is known to be soluble in a range of common organic solvents. The following table summarizes the qualitative solubility of this compound.

| Solvent | Chemical Formula | Solubility |

| Chloroform | CHCl₃ | Soluble |

| Chlorobenzene | C₆H₅Cl | Soluble |

| Toluene | C₇H₈ | Soluble |

| Xylenes | C₈H₁₀ | Soluble |

It is important to note that within the family of this compound isomers, solubility can vary. For instance, the trans-1 isomers have been reported to exhibit lower solubility compared to other isomers.

Quantitative Solubility of PCBM (for comparison)

The following table presents quantitative solubility data for PCBM in several organic solvents at room temperature. This data can serve as a useful benchmark for estimating the solubility of this compound.

| Solvent | Chemical Formula | Solubility (mg/mL) |

| Chlorobenzene | C₆H₅Cl | 59.5 |

| Chloroform | CHCl₃ | 28.8 |

| Toluene | C₇H₈ | 15.6 |

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining accurate and reproducible solubility data for fullerene derivatives like this compound. The following protocol is a synthesis of established methods for determining the solubility of fullerenes.

Objective

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials

-

This compound (high purity)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Volumetric flasks

-

Scintillation vials or other suitable containers with airtight seals

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Filtration:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles. This step is critical to prevent inflated solubility measurements.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Perform a series of serial dilutions of the stock solution to create a set of calibration standards with concentrations that are expected to bracket the concentration of the saturated solution.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate column and mobile phase for the analysis of fullerene derivatives.

-

Inject the prepared calibration standards into the HPLC system and record the peak area from the UV-Vis detector at a wavelength where this compound has a strong absorbance (e.g., around 330 nm).

-

Construct a calibration curve by plotting the peak area as a function of the concentration of the calibration standards. The plot should be linear, and the R² value should be close to 1.

-

Inject the filtered saturated solution (it may require dilution to fall within the linear range of the calibration curve) into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the (potentially diluted) saturated solution.

-

If the saturated solution was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Deep Dive into Bis-PCBM: Unraveling Molecular Weight and Isomeric Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-phenyl-C61-butyric acid methyl ester (Bis-PCBM) is a fullerene derivative that has garnered significant interest in the fields of organic electronics and photovoltaics. Unlike its mono-adduct counterpart, PCBM, this compound exists as a complex mixture of structural isomers, the composition of which can profoundly influence material properties and device performance. This technical guide provides a comprehensive overview of the molecular weight and the intricate isomeric structures of this compound. It details the experimental protocols for the separation and characterization of these isomers and presents key quantitative data in a structured format to facilitate comparison and understanding.

Molecular Weight of this compound

The molecular formula for this compound is C84H28O4. Based on this composition, the calculated molecular weight is approximately 1101.1 g/mol .[1][2] This value is a foundational parameter for various analytical and experimental procedures.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C84H28O4 | 1101.12[2] |

The Isomeric Landscape of this compound

The synthesis of this compound results in the formation of multiple structural isomers due to the various possible addition positions of the two phenyl-C1-butyric acid methyl ester groups on the C60 fullerene cage. Research has successfully identified and characterized 19 distinct isomers of this compound.[3][4][5][6][7] These isomers are all dicyclopropa-fullerenes.[3]

The isomers of this compound can be categorized based on their molecular point group symmetry. This classification is crucial as the symmetry of the molecule influences its electronic, optical, and morphological properties. The identified isomers fall into the following symmetry groups:

The specific arrangement of the addends on the fullerene core dictates the isomer's properties, including its electronic energy levels (HOMO/LUMO), solubility, and tendency to crystallize.[4][5] For instance, isomers with higher symmetry tend to be more crystalline, while those with lower C1 symmetry are generally more amorphous.[4][8]

Experimental Protocols for Isomer Separation and Characterization

The separation and identification of individual this compound isomers from the complex reaction mixture is a critical step for understanding their unique properties. A combination of chromatographic and spectroscopic techniques is typically employed.

Isomer Separation: High-Performance Liquid Chromatography (HPLC)

A multi-column peak-recycling HPLC method is a powerful technique for the purification of this compound isomers.[9]

Methodology:

-

Column: A silica column is often used for the separation.

-

Mobile Phase: A suitable solvent system is employed to achieve differential elution of the isomers.

-

Detection: UV-Vis detection, typically at a wavelength of 312 nm, is used to monitor the elution of the different fractions.[3]

-

Fraction Collection: Individual fractions corresponding to different isomers are collected as they elute from the column. The process can be repeated and optimized to achieve high purity (e.g., ~99.9%) for each isolated isomer.[4][5][9]

Structural Identification

Once separated, the structural identity of each isomer is determined using a combination of spectroscopic techniques.

Methodology:

-

Sample Preparation: A sufficient amount of the purified isomer is dissolved in a suitable deuterated solvent.

-

Data Acquisition: 13C NMR spectra are acquired. The number of distinct signals in the sp2 and sp3 carbon regions of the spectrum provides direct information about the symmetry of the molecule. For example, an isomer with C1 symmetry will exhibit 84 distinct carbon signals.[8]

-

Analysis: The chemical shifts and number of signals are compared with theoretical predictions and known data to assign the specific molecular structure.

Methodology:

-

Sample Preparation: The purified isomer is dissolved in a suitable solvent to a known concentration.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded over a relevant wavelength range.

-

Analysis: The absorption profile, including the position and intensity of absorption maxima (λmax), is characteristic of the electronic structure of the fullerene cage and is sensitive to the positions of the addends. This provides a spectroscopic fingerprint for each isomer.

The combination of HPLC retention time, 13C NMR, and UV-Vis spectroscopy allows for the unambiguous assignment of the molecular structures of the separated this compound isomers.[3][9]

Workflow for Isomer Separation and Identification

The following diagram illustrates the typical experimental workflow for the separation and characterization of this compound isomers.

Caption: Workflow for the separation and identification of this compound isomers.

Conclusion

The presence of numerous isomers with distinct properties makes this compound a fascinating and complex material. A thorough understanding of its molecular weight and isomeric structures is paramount for controlling its properties and optimizing its performance in various applications. The experimental protocols outlined in this guide provide a robust framework for the separation and characterization of these isomers, enabling researchers to unlock the full potential of this versatile fullerene derivative. The continued investigation into the structure-property relationships of individual this compound isomers will undoubtedly pave the way for the rational design of next-generation organic electronic materials.

References

- 1. This compound (PC60BM Bisadduct) 富勒烯C60衍生物 CAS: 1048679-01-1 - 高分子基础数据库 [polychemdata.com]

- 2. This compound | SOL5062 | Solaris Chem [solarischem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Property Relationships for the Electronic Applications of Bis-Adduct Isomers of Phenyl-C61 Butyric Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-property relationships for the electronic applications of pure bis-adducted isomers of phenyl-C61 butyric acid methyl ester - Xi'an Jiaotong-Liverpool University [xjtlu.edu.cn]

- 7. Structure-Property Relationships for the Electronic Applications of Bis-Adduct Isomers of Phenyl-C61 Butyric Acid Methyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Relationship between molecular properties and degradation mechanisms of organic solar cells based on bis-adducts of phenyl-C61 butyric acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electrochemical Landscape of Bis-PCBM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electrochemical characteristics of Bis-[1][1]-phenyl-C61-butyric acid methyl ester (Bis-PCBM), a fullerene derivative of significant interest in the field of organic electronics. Understanding its electrochemical behavior is paramount for its application in organic photovoltaics (OPVs) and other electronic devices. This document provides a consolidated overview of its key electrochemical parameters, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Core Electrochemical Properties

This compound, a bis-adduct of the C60 fullerene, exhibits distinct electrochemical properties compared to its mono-adduct counterpart, PCBM. The addition of a second functional group to the fullerene cage significantly influences its electronic structure, leading to a shallower Lowest Unoccupied Molecular Orbital (LUMO) energy level.[2][3][4][5] This upward shift in the LUMO level is a key attribute, as it can lead to a higher open-circuit voltage (Voc) in organic solar cells.[2][3][4][5][6]

However, this compound is typically synthesized as a mixture of various isomers, each possessing slightly different electrochemical characteristics.[2][3][7] The purification and characterization of these individual isomers have revealed variations in their HOMO and LUMO energy levels.[7]

Comparative Electrochemical Data

The following tables summarize the key electrochemical parameters for this compound, its isomers, and for comparison, PCBM. These values have been compiled from various research sources.

| Compound | First Reduction Potential (E_red1) vs. Fc/Fc+ (V) | LUMO Level (eV) | HOMO Level (eV) | Electrochemical Band Gap (eV) |

| PCBM | ~ -1.09 | -3.92 to -4.0 | -6.1 | ~2.18 |

| This compound (Isomer Mixture) | ~ -1.18 | -3.75 to -3.86 | -5.67 to -5.44 | 1.66 to 1.88 |

| Individual this compound Isomers | Varies by isomer | -3.901 to -3.729 | -5.673 to -5.444 | 1.664 to 1.883 |

Note: The exact values can vary depending on the experimental conditions, including the solvent, electrolyte, and reference electrode used.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the LUMO and HOMO energy levels can be estimated. The following is a detailed methodology for performing cyclic voltammetry on this compound.

1. Materials and Reagents:

-

Analyte: this compound (or purified isomers)

-

Solvent: Anhydrous o-dichlorobenzene (ODCB) or a mixture of toluene/acetonitrile (e.g., 4:1 v/v)[8]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (Bu4NPF6) or Tetrabutylammonium tetrafluoroborate (NBu4BF4)[8][9]

-

Reference Electrode: Silver/silver nitrate (Ag/AgNO3) in the same solvent/electrolyte system, or a silver wire pseudo-reference electrode.[8][9] It is crucial to calibrate the reference electrode against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.[2][10]

-

Working Electrode: Glassy carbon electrode (GCE)[9]

-

Counter Electrode: Platinum wire[8]

-

Inert Gas: High-purity nitrogen or argon

2. Instrumentation:

-

Potentiostat/Galvanostat with a three-electrode setup.

3. Experimental Procedure:

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M Bu4NPF6) in the chosen solvent (e.g., ODCB).

-

Dissolve a known concentration of this compound (typically in the range of 1-5 mM) in the electrolyte solution.

-

Prepare a separate solution of ferrocene in the same electrolyte solution for calibration.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the GCE as the working electrode, the platinum wire as the counter electrode, and the Ag/AgNO3 electrode as the reference electrode.

-

Ensure the electrodes are properly immersed in the this compound solution.

-

-

Degassing:

-

Purge the solution with the inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan from an initial potential where no reaction occurs to a sufficiently negative potential to observe the reduction peaks of this compound, and then reverse the scan back to the initial potential. A typical range could be from 0 V to -2.0 V vs. the reference electrode.

-

Set the scan rate, typically between 20 and 100 mV/s.[8]

-

Record the cyclic voltammogram. Multiple cycles should be run to ensure reproducibility.

-

-

Internal Standard Calibration:

-

After recording the voltammogram of this compound, add a small amount of the ferrocene solution to the same cell.

-

Record the cyclic voltammogram of the mixture. The ferrocene peak will serve as an internal reference. The half-wave potential (E1/2) of the Fc/Fc+ couple is set to 0 V for referencing the reduction potentials of this compound.[2]

-

-

Data Analysis:

-

Determine the onset potential (E_onset) of the first reduction peak from the cyclic voltammogram of this compound.

-

Calculate the LUMO energy level using the following empirical formula: LUMO (eV) = -e (E_onset,red vs Fc/Fc+ + 4.8) where E_onset,red is the onset potential of the first reduction relative to the Fc/Fc+ couple.

-

Similarly, the HOMO level can be estimated from the onset of the first oxidation peak (if observable) using: HOMO (eV) = -e (E_onset,ox vs Fc/Fc+ + 4.8)

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for determining the electrochemical characteristics of this compound.

This comprehensive guide provides a foundational understanding of the electrochemical characteristics of this compound, essential for its effective utilization in research and development. The provided data and protocols serve as a valuable resource for scientists and professionals working to advance the field of organic electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Property Relationships for the Electronic Applications of Bis-Adduct Isomers of Phenyl-C61 Butyric Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-property relationships for the electronic applications of pure bis-adducted isomers of phenyl-C61 butyric acid methyl ester - Xi'an Jiaotong-Liverpool University [xjtlu.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Purification and electronic characterisation of 18 isomers of the OPV acceptor material bis-[60]PCBM - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

The Rise of Fullerene Bis-Adducts: A Technical Guide to their Historical Development in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

The discovery of buckminsterfullerene (C60) in 1985 opened a new chapter in materials science and organic electronics.[1] These unique carbon allotropes, with their exceptional electron-accepting and transport properties, quickly became a cornerstone in the development of organic photovoltaic (OPV) devices.[2] However, pristine fullerenes suffer from poor solubility in common organic solvents, limiting their processability. This critical drawback spurred the development of functionalized fullerene derivatives, leading to the emergence of fullerene bis-adducts as a pivotal class of materials for enhancing the performance and stability of organic electronic devices. This technical guide provides an in-depth exploration of the historical development of fullerene bis-adducts, detailing key synthetic methodologies, performance data, and the underlying scientific principles that have driven their evolution.

From Monoadducts to Bis-adducts: A Leap in Performance

The initial functionalization of fullerenes focused on the creation of monoadducts, such as the now-ubiquitous[3][3]-phenyl-C61-butyric acid methyl ester (PCBM).[4][5] While PCBM significantly improved solubility and became the workhorse acceptor material in OPVs for many years, the desire for further performance enhancements led researchers to explore the addition of multiple functional groups to the fullerene core.

The primary motivation for developing bis-adducts was to raise the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the fullerene acceptor.[4][5] A higher LUMO level in the acceptor material leads to a larger open-circuit voltage (Voc) in the solar cell, a key parameter in determining the overall power conversion efficiency (PCE).[5] The addition of a second functional group to the fullerene cage effectively reduces the electron affinity of the molecule, thereby increasing its LUMO energy.[4][6]

Key Milestones in the Development of Fullerene Bis-Adducts

The journey of fullerene bis-adducts from novel chemical curiosities to high-performance components in organic electronics has been marked by several key milestones.

Performance of Fullerene Bis-Adducts in Organic Solar Cells

The strategic advantage of employing fullerene bis-adducts is evident in the improved performance of organic solar cells. The table below summarizes key performance parameters for several notable fullerene bis-adducts compared to the standard monoadduct, PCBM.

| Acceptor | Donor Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PCBM | P3HT | 0.58 | - | - | 3.88 | [7] |

| This compound | P3HT | 0.73 | - | - | 4.5 | [5] |

| ICBA | P3HT | 0.84 | 10.61 | 72.7 | 5.44 | [7][8] |

| IC70BA | P3HT | - | - | - | 7.4 | [3] |

| e-PPMF | PPDT2FBT | - | - | - | 8.11 | [9] |

Experimental Protocols: Synthesizing Fullerene Bis-Adducts

The synthesis of fullerene bis-adducts with controlled regiochemistry is a significant challenge due to the multiple reactive sites on the fullerene cage. Several synthetic strategies have been developed to address this, with the Bingel-Hirsch reaction and tether-directed functionalization being among the most prominent.

General Workflow for Synthesis and Characterization

References

- 1. Synthesis of highly functionalized C 60 fullerene derivatives and their applications in material and life sciences - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01663G [pubs.rsc.org]

- 2. Regioswitchable Bingel Bis-Functionalization of Fullerene C70 via Supramolecular Masks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation and identification of indene–C70 bisadduct isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. publications.tno.nl [publications.tno.nl]

- 6. ossila.com [ossila.com]

- 7. Indene-C(60) bisadduct: a new acceptor for high-performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Fabrication of Organic Solar Cells Utilizing Bis-PCBM

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the fabrication and characterization of organic solar cells (OSCs) incorporating Bis-[1][1]-phenyl-C61-butyric acid methyl ester (Bis-PCBM) as the electron acceptor material. These guidelines are intended to facilitate reproducible and high-performance device fabrication for research and development purposes.

Introduction to this compound in Organic Solar Cells

This compound is a fullerene derivative that serves as an electron acceptor in the active layer of organic solar cells. Compared to its mono-adduct counterpart, PCBM, this compound possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) energy level. This elevated LUMO level typically leads to a larger open-circuit voltage (Voc) in the resulting solar cell, a critical parameter for achieving high power conversion efficiency (PCE). The use of this compound, often in conjunction with specific donor polymers and processing additives, presents a promising avenue for enhancing the performance of organic photovoltaic devices.

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the fabrication of a standard architecture organic solar cell using this compound.

Substrate Preparation and Cleaning

Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is paramount to ensure good film quality and device performance.

Materials:

-

ITO-coated glass substrates

-

Detergent solution (e.g., Hellmanex III)

-

Deionized (DI) water

-

Acetone (semiconductor grade)

-

Isopropanol (IPA, semiconductor grade)

-

Nitrogen (N2) gas source

-

Ultrasonic bath

-

UV-Ozone cleaner or Oxygen Plasma system

Protocol:

-

Immerse the ITO substrates in a beaker containing a detergent solution and sonicate for 15-20 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Transfer the substrates to a beaker with DI water and sonicate for 15 minutes.

-

Transfer the substrates to a beaker with acetone and sonicate for 15 minutes.

-

Transfer the substrates to a beaker with isopropanol and sonicate for 15 minutes.

-

Rinse the substrates again with DI water.

-

Dry the substrates using a stream of nitrogen gas.

-

Immediately before use, treat the substrates with UV-Ozone for 15-20 minutes or oxygen plasma to improve the wettability and work function of the ITO surface.

Deposition of the Hole Transport Layer (HTL)

A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is commonly used as the hole transport layer.

Materials:

-

PEDOT:PSS solution (e.g., Clevios P VP AI 4083)

-

0.45 µm syringe filter

-

Spin coater

-

Hotplate

Protocol:

-

Filter the PEDOT:PSS solution through a 0.45 µm syringe filter immediately before use.

-

Place the cleaned ITO substrate onto the spin coater chuck.

-

Dispense the filtered PEDOT:PSS solution onto the center of the substrate.

-

Spin coat the PEDOT:PSS at 3000-4000 rpm for 30-60 seconds to achieve a film thickness of approximately 30-40 nm.

-

Transfer the coated substrate to a hotplate and anneal at 140-150°C for 10-15 minutes in air.

-

Allow the substrate to cool down to room temperature.

Active Layer Deposition

The active layer, a bulk heterojunction (BHJ) blend of a donor polymer and this compound, is deposited via spin coating. The following protocol is a general guideline and may require optimization for different donor polymers.

Materials:

-

Donor polymer (e.g., P3HT or PBDTBDD)

-

This compound

-

Solvent (e.g., chlorobenzene, dichlorobenzene)

-

Processing additive (e.g., 1,8-diiodooctane - DIO)

-

Stirring hotplate

-

Inert atmosphere glovebox

Protocol:

-

Inside a nitrogen-filled glovebox, dissolve the donor polymer and this compound in the chosen solvent at the desired weight ratio (e.g., 1:1). The total concentration of the solution typically ranges from 10 to 25 mg/mL.

-

If using an additive like DIO, add it to the solution at a specific volume percentage (e.g., 3 vol%).

-

Stir the solution on a hotplate at a moderate temperature (e.g., 40-60°C) for several hours or overnight to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter.

-

Transfer the PEDOT:PSS coated substrate into the glovebox.

-

Dispense the active layer solution onto the PEDOT:PSS layer.

-

Spin coat the active layer at a speed typically between 600 and 1500 rpm for 60 seconds. The spin speed should be optimized to achieve the desired film thickness (usually 80-100 nm).

-

Thermal Annealing: After spin coating, anneal the substrate on a hotplate inside the glovebox at a temperature optimized for the specific donor:this compound blend (e.g., 110-150°C) for a specified time (e.g., 10 minutes).

Cathode Deposition

The final step in the device fabrication is the deposition of the metal cathode.

Materials:

-

Thermal evaporator

-

Shadow masks

-

Aluminum (Al) pellets or wire

Protocol:

-

Place the substrates with the active layer into a thermal evaporator.

-

Place a shadow mask on top of the substrates to define the active area of the solar cells.

-

Evacuate the chamber to a high vacuum (typically < 1 x 10⁻⁶ Torr).

-

Deposit a layer of Aluminum (typically 80-100 nm thick) at a controlled rate (e.g., 0.5-1 Å/s).

-

Vent the chamber and remove the fabricated devices.

Device Characterization Protocols

Current Density-Voltage (J-V) Measurement

The primary characterization of the solar cell performance is the J-V curve measurement.

Equipment:

-

Solar simulator with a light source calibrated to AM 1.5G (100 mW/cm²)

-

Source measure unit (SMU)

-

Probe station

Protocol:

-

Place the fabricated solar cell on the probe station stage.

-

Ensure the probes make good contact with the ITO anode and the Al cathode.

-

Illuminate the device with the solar simulator.

-

Sweep the voltage from reverse to forward bias (e.g., -1 V to 1.5 V) and measure the corresponding current.

-

From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

External Quantum Efficiency (EQE) Measurement

EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength.

Equipment:

-

Light source (e.g., Xenon lamp)

-

Monochromator

-

Chopper

-

Calibrated reference photodiode

-

Lock-in amplifier

Protocol:

-

Calibrate the system using a reference photodiode with a known spectral response.

-

Illuminate the fabricated solar cell with monochromatic light from the monochromator, chopped at a specific frequency.

-

Measure the resulting photocurrent at each wavelength using the lock-in amplifier.

-

Calculate the EQE as the ratio of the measured current from the device to the current from the reference photodiode, corrected for the known EQE of the reference.

Data Presentation

The performance of organic solar cells is highly dependent on the choice of materials and processing conditions. The following tables summarize reported performance data for various donor polymer:this compound systems.

| Donor Polymer | D:A Ratio (w/w) | Additive (vol%) | Annealing Temp. (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PBDTBDD | 1:1 | 3% DIO | Not Specified | 1.00 | 10.02 | 60.5 | 6.07 |

| P3HT | Not Specified | Not Specified | Not Specified | 0.72 | 7.96 | 62 | 3.5 |

| PCDTBT | 1:2 | Not Specified | Not Specified | >0.9 | - | - | - |

Visualizations

Experimental Workflow

The following diagram illustrates the overall fabrication process of a this compound based organic solar cell.

Caption: Workflow for the fabrication and characterization of this compound organic solar cells.

Charge Generation and Separation Pathway

This diagram illustrates the fundamental process of charge generation and separation in a bulk heterojunction organic solar cell.

Caption: Charge generation and transport in a this compound based organic solar cell.

References

Application Notes and Protocols for Bis-PCBM as an Electron Acceptor in Polymer Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Bis-PCBM (a bis-adduct of phenyl-C61-butyric acid methyl ester) as an electron acceptor in polymer solar cells (PSCs). This document includes a summary of its performance with various polymer donors, detailed experimental protocols for device fabrication, and key characterization techniques.

Introduction to this compound

This compound is a fullerene derivative that has garnered significant interest as an electron acceptor material in organic photovoltaics (OPVs). Compared to the more conventional PCBM ([1][1]-phenyl-C61-butyric acid methyl ester), this compound possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) energy level. This characteristic is advantageous for achieving a higher open-circuit voltage (Voc) in polymer solar cells, a key parameter in determining the overall power conversion efficiency (PCE). While this compound often exists as a mixture of isomers, the use of pure isomers has been shown to further enhance device performance by reducing energetic and morphological disorder.[1]

Performance of this compound in Polymer Solar Cells

The performance of polymer solar cells utilizing this compound as the electron acceptor is highly dependent on the choice of the polymer donor, the processing conditions, and the device architecture. Below is a summary of reported photovoltaic parameters for various polymer:this compound systems.

| Polymer Donor | Donor:Acceptor Ratio (w/w) | Additive (vol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PBDTBDD | 1:1 | 3% DIO | 1.00 | 10.02 | 60.5 | 6.07[2][3] |

| P3HT | 1:1 | - | ~0.74 | - | ~60 | -[3] |

| PCDTBT | 1:2 | - | ~1.05 | - | - | - |

| PTB7 | - | - | - | - | - | - |

Note: Data for some polymer systems with this compound is not as extensively reported as for PCBM. The values presented are indicative of the potential of this compound. Further optimization is often required for each specific polymer system.

Experimental Protocols

This section outlines a general protocol for the fabrication of a conventional bulk heterojunction (BHJ) polymer solar cell using this compound as the electron acceptor.

Materials and Reagents:

-

Substrate: Indium tin oxide (ITO) coated glass

-

Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

-

Active Layer:

-

Polymer Donor (e.g., PBDTBDD, P3HT, PCDTBT, PTB7)

-

Electron Acceptor: this compound

-

Solvent: Chlorobenzene (CB) or o-dichlorobenzene (o-DCB)

-

Additive (optional): 1,8-diiodooctane (DIO)

-

-

Electron Transport Layer (ETL) (optional but recommended): e.g., PFN, Ca, LiF

-

Cathode: Aluminum (Al) or Silver (Ag)

Device Fabrication Protocol:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate. A typical spin-coating speed is 3000-4000 rpm for 40-60 seconds to achieve a thickness of 30-40 nm.

-

Anneal the PEDOT:PSS layer on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.

-

-

Active Layer Preparation and Deposition:

-

Prepare the active layer solution by dissolving the polymer donor and this compound in a common solvent (e.g., chlorobenzene or o-dichlorobenzene) at a specific weight ratio (e.g., 1:1 or 1:1.5). The total concentration of the solution can range from 10 to 25 mg/mL.

-

If using an additive like DIO, add it to the solution at a specific volume percentage (e.g., 3 vol%). Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin-coating speed will determine the thickness of the active layer and needs to be optimized for each polymer:this compound blend (typical range: 800-2000 rpm for 60 seconds).

-

Anneal the active layer at a temperature optimized for the specific blend (e.g., 80-150°C) for a specific duration (e.g., 5-15 minutes). This step is crucial for achieving the optimal morphology for charge separation and transport.[4][5]

-

-

Electron Transport Layer (ETL) and Cathode Deposition:

-

Transfer the substrates into a thermal evaporator with a base pressure of less than 10⁻⁶ Torr.

-

If using an ETL, deposit a thin layer (e.g., 5-10 nm of PFN or 1 nm of LiF) onto the active layer.

-

Deposit the metal cathode (e.g., 100 nm of Al) on top of the active layer (or ETL) through a shadow mask to define the active area of the device.

-

Characterization of the Solar Cells:

-

Current Density-Voltage (J-V) Characteristics: Measure the J-V curves under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. From these curves, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) can be determined.

-

External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the ratio of collected charge carriers to incident photons at each wavelength.

-

Morphology Characterization: Use techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to investigate the nanoscale morphology of the polymer:this compound blend film.

-

Optical and Electronic Properties: Employ UV-Vis spectroscopy to study the light absorption properties of the active layer and techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels of the materials.

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for fabricating polymer solar cells with a this compound active layer.

Caption: Experimental workflow for polymer solar cell fabrication.

Energy Level Diagram and Charge Generation Process

The following diagram illustrates the energy levels of the components in a typical polymer solar cell with a this compound acceptor and the process of charge generation.

Caption: Energy level diagram and charge generation process.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Polymer Solar Cells and their Performance Mechanism and Characterization [basparesh.ippi.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. Boosting Organic Solar Cell Performance via Light-Assisted Crystallization of P3HT:PCBM Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Solution Preparation and Spin-Coating of Bis-PCBM Blends

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of solutions containing bis--phenyl-C61-butyric acid methyl ester (Bis-PCBM) blends and their subsequent deposition as thin films using spin-coating. The inclusion of this compound as an additive in fullerene blends, typically with a donor polymer like Poly(3-hexylthiophene) (P3HT) and-phenyl-C61-butyric acid methyl ester (PCBM), has been shown to be an effective strategy to control the morphology of the active layer in organic photovoltaic (OPV) devices. This compound can act as a nucleation inhibitor for PCBM, leading to smaller domain sizes and a more intermixed bulk heterojunction (BHJ) morphology, which can enhance device performance and stability.

Quantitative Data Summary

The following tables summarize typical starting parameters for the preparation of P3HT:PCBM:this compound blend solutions and the subsequent spin-coating process. These values are derived from various literature sources and should be considered as a starting point for optimization.

Table 1: Solution Preparation Parameters for P3HT:PCBM:this compound Blends

| Parameter | Value/Range | Solvent | Notes |

| Donor Polymer | P3HT | - | Regioregular P3HT is commonly used. |

| Acceptor 1 | PCBM | - | - |

| Acceptor 2 (Additive) | This compound | - | - |

| P3HT:Fullerene Ratio (wt/wt) | 1:0.8 to 1:1 | - | The total fullerene content is the sum of PCBM and this compound. |

| This compound Content (wt% of total fullerene) | 0 - 20% | - | Systematic variation is recommended to find the optimal concentration. |

| Total Solids Concentration | 10 - 30 mg/mL | Chlorobenzene (CB), o-Dichlorobenzene (oDCB), Chloroform | The choice of solvent significantly impacts solubility and film morphology. |

| Solvent Additive (optional) | 1,8-Diiodooctane (DIO) | 1-3 vol% | Can improve morphology but requires optimization. |

| Stirring Temperature | 40 - 70 °C | - | Gentle heating can aid in the dissolution of the components. |

| Stirring Time | 2 - 24 hours | - | Ensure complete dissolution and a homogeneous solution. |

| Filtration | 0.2 - 0.45 µm PTFE filter | - | Remove any particulate matter before spin-coating. |

Table 2: Spin-Coating and Post-Deposition Parameters for this compound Blend Films

| Parameter | Value/Range | Notes |

| Substrate | ITO-coated glass, Silicon wafers | Substrate cleaning is critical for film quality. |

| Spin Speed | 900 - 4000 rpm | Higher speeds generally result in thinner films. |

| Spin Duration | 30 - 120 s | Longer times can help in solvent evaporation and film uniformity. |

| Acceleration | 1000 - 3000 rpm/s | A two-step process (a slow spread followed by a high-speed spin) can be beneficial. |

| Annealing Temperature | 60 - 160 °C | The optimal temperature depends on the blend composition and solvent. |

| Annealing Time | 5 - 30 min | - |

| Annealing Atmosphere | Inert (e.g., Nitrogen, Argon) or Air | Inert atmosphere is generally preferred to prevent degradation. |

| Resulting Film Thickness | 50 - 200 nm | Dependent on solution concentration, spin speed, and solvent volatility. |

Experimental Protocols

Protocol 1: Substrate Cleaning

A thorough cleaning of the substrate is crucial to ensure the formation of a uniform and defect-free thin film.

Materials:

-

Substrates (e.g., ITO-coated glass)

-

Deionized (DI) water

-

Acetone (semiconductor grade)

-

Isopropanol (semiconductor grade)

-

Detergent solution (e.g., Hellmanex)

-

Ultrasonic bath

-

Nitrogen gas source

-

UV-Ozone cleaner (optional)

Procedure:

-

Place the substrates in a substrate holder.

-

Sonicate in a detergent solution for 15 minutes.

-

Rinse thoroughly with DI water.

-

Sonicate in DI water for 15 minutes.

-

Sonicate in acetone for 15 minutes.

-

Sonicate in isopropanol for 15 minutes.

-

Dry the substrates with a stream of nitrogen gas.

-

Optional: Treat the substrates with UV-Ozone for 10-15 minutes immediately before use to improve the wettability of the surface.

Protocol 2: Solution Preparation of P3HT:PCBM:this compound Blend

This protocol describes the preparation of a blend solution with a specific ratio of components.

Materials:

-

P3HT

-

PCBM

-

This compound

-

Chlorobenzene (or other suitable solvent)

-

Small vials with magnetic stir bars

-

Hot plate with stirring function

-

Analytical balance

-

Syringe and PTFE filters (0.45 µm)

Procedure:

-

Calculate the required masses of P3HT, PCBM, and this compound for the desired ratio and total concentration. For example, for a 1:1 P3HT:(PCBM+this compound) ratio with 10 wt% this compound in the fullerene component and a total concentration of 20 mg/mL in 1 mL of solvent:

-

Total solids = 20 mg

-

P3HT = 10 mg

-

Total Fullerene = 10 mg

-

This compound = 10 mg * 10% = 1 mg

-

PCBM = 10 mg - 1 mg = 9 mg

-

-

Weigh the calculated amounts of P3HT, PCBM, and this compound and place them in a clean vial.

-

Add the calculated volume of the solvent to the vial.

-

Place the vial on a hot plate with stirring and heat to 50-60 °C.

-

Stir the solution for at least 4 hours or overnight until all components are fully dissolved. The solution should be clear and free of visible aggregates.

-

Allow the solution to cool to room temperature.

-

Before use, filter the solution through a 0.45 µm PTFE syringe filter to remove any remaining particulates.

Protocol 3: Spin-Coating of the this compound Blend Film

This protocol outlines the deposition of the prepared solution onto a cleaned substrate.

Materials:

-

Prepared P3HT:PCBM:this compound blend solution

-

Cleaned substrates

-

Spin-coater

-

Micropipette

Procedure:

-

Place the cleaned substrate on the chuck of the spin-coater and ensure it is centered.

-

Turn on the vacuum to secure the substrate.

-

Using a micropipette, dispense a specific volume of the filtered blend solution onto the center of the substrate (e.g., 40-100 µL, depending on substrate size).

-

Start the spin-coating program. A typical two-step program might be:

-

Step 1: 1000 rpm for 10 seconds (to spread the solution).

-

Step 2: 3000 rpm for 60 seconds (to achieve the desired thickness).

-

-

Once the spin-coating is complete, stop the spinner and carefully remove the substrate.

Protocol 4: Post-Deposition Annealing

Annealing is often a critical step to improve the morphology and remove residual solvent from the film.

Materials:

-

Spin-coated substrate

-

Hot plate

-

Inert atmosphere glovebox (optional but recommended)

Procedure:

-

Place the spin-coated substrate on a pre-heated hot plate.

-

Anneal the film at the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-20 minutes).

-

After annealing, allow the substrate to cool down slowly to room temperature before further processing or characterization.

Diagrams

Caption: Experimental workflow for this compound blend film fabrication.

Caption: Logical flow of the solution preparation process.

Application Notes and Protocols for Thermal Annealing of Bis-PCBM Based Active Layers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing thermal annealing protocols for organic solar cell active layers containing Bis-[1][1]-phenyl-C61-butyric acid methyl ester (Bis-PCBM). While extensive research has been conducted on mono-adduct fullerenes like PCBM, specific literature on the thermal processing of this compound is less common. This document outlines established principles from PCBM-based systems and provides a systematic approach to optimizing annealing conditions for this compound.

Thermal annealing is a critical post-deposition step in the fabrication of bulk heterojunction (BHJ) organic solar cells. It is employed to control the nanoscale morphology of the donor-acceptor blend, which is crucial for efficient device performance. The primary goals of thermal annealing are to:

-

Enhance Polymer Crystallinity: Improve the ordering of the donor polymer chains to facilitate charge transport.

-

Promote Phase Separation: Induce the formation of distinct, yet interpenetrating, donor and acceptor domains for efficient exciton dissociation and charge collection.

-

Remove Residual Solvent: Eliminate any remaining solvent from the spin-coating process, which can impede performance and stability.

The optimal thermal annealing protocol is highly dependent on the specific donor polymer and fullerene derivative used. Factors such as molecular weight, solubility, and miscibility of the components play a significant role.

Quantitative Data on Thermal Annealing of Fullerene-Based Active Layers

The following table summarizes typical thermal annealing conditions and their impact on device performance for the well-studied P3HT:PCBM system. This data serves as a valuable starting point for the optimization of this compound based active layers.

| Donor:Acceptor System | Annealing Temperature (°C) | Annealing Duration (min) | Key Observations | Resulting Device Performance Metrics (Typical Range) |

| P3HT:PC60BM | 120 - 160 | 5 - 30 | Increased P3HT crystallinity, enhanced phase separation.[2][3][4] Optimal temperature is often around 140-150°C.[2] | PCE: 3.5% - 5.0% Voc: ~0.6 V Jsc: 8 - 12 mA/cm² FF: 60% - 70% |

| P3HT:PC70BM | 120 - 160 | 5 - 30 | Similar to PC60BM, but morphology can be more sensitive to annealing conditions. Broader light absorption due to PC70BM. | PCE: 4.0% - 5.5% Voc: ~0.6 V Jsc: 9 - 14 mA/cm² FF: 60% - 70% |

| P3HT:this compound | 130 - 170 (suggested starting range) | 5 - 20 (suggested starting range) | Higher Voc is expected due to the higher LUMO level of this compound.[5] Morphology is sensitive to the isomeric mixture of this compound.[6] Some studies suggest that for certain this compound isomers, amorphous phases may be more beneficial than highly crystalline ones for charge transport.[7] | PCE: 3.0% - 4.5% (reported for non-optimized and specific isomer studies)[6][8] Voc: ~0.7 - 0.85 V[6] Jsc: 7 - 10 mA/cm²[6] FF: 55% - 65%[6] |

Experimental Protocols

Protocol 1: Fabrication and Thermal Annealing of a P3HT:this compound Active Layer

This protocol provides a generalized procedure for the fabrication and thermal annealing of a P3HT:this compound based organic solar cell. Researchers should adapt this protocol based on their specific materials and equipment.

1. Materials and Reagents:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Regioregular Poly(3-hexylthiophene-2,5-diyl) (P3HT)

-

Bis-[1][1]-phenyl-C61-butyric acid methyl ester (this compound)

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

-

Chlorobenzene (or other suitable solvent like o-dichlorobenzene)

-

Deionized water

-

Acetone

-

Isopropanol

-

Low work function metal for cathode (e.g., Al, Ca/Al)

2. Substrate Preparation:

-

Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

3. Device Fabrication:

-

Spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds.

-

Anneal the PEDOT:PSS layer at 140°C for 10 minutes in a nitrogen-filled glovebox or on a hotplate in ambient air.

-

Prepare a blend solution of P3HT:this compound (e.g., 1:0.8 by weight) in chlorobenzene at a total concentration of 20-25 mg/mL. Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-

Spin-coat the P3HT:this compound active layer onto the PEDOT:PSS layer in a nitrogen-filled glovebox. A typical spin-coating speed is 800-1500 rpm for 60 seconds to achieve a thickness of 80-120 nm.

-

Thermal Annealing: Transfer the substrates to a hotplate inside the glovebox for thermal annealing. The temperature and duration should be varied to find the optimal conditions (see Protocol 2 for optimization). A good starting point is 150°C for 10 minutes.

-

Deposit the metal cathode (e.g., 1 nm LiF and 100 nm Al) by thermal evaporation under high vacuum (< 10-6 Torr).

4. Device Characterization:

-

Measure the current density-voltage (J-V) characteristics of the devices under simulated AM1.5G illumination (100 mW/cm²).

-

Characterize the morphology of the active layer using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM).

-

Analyze the crystallinity of the P3HT using Grazing-Incidence X-ray Diffraction (GIXRD).

Protocol 2: Optimization of Thermal Annealing Conditions

A systematic approach is required to determine the optimal annealing temperature and time for a given P3HT:this compound blend.

-

Temperature Screening:

-

Fabricate a series of devices following Protocol 1.

-

Anneal different devices at a range of temperatures (e.g., 130°C, 140°C, 150°C, 160°C, 170°C) for a fixed duration (e.g., 10 minutes).

-

Characterize the J-V performance of each device to identify the optimal annealing temperature.

-

-

Time Optimization:

-

Using the optimal temperature determined in the previous step, fabricate another series of devices.

-

Anneal the devices for varying durations (e.g., 5 min, 10 min, 15 min, 20 min).

-

Characterize the J-V performance to find the optimal annealing time.

-

Visualizations

Logical Relationship between Annealing and Device Performance

Caption: Relationship between thermal annealing and key device performance parameters.

Experimental Workflow for Optimization

Caption: Workflow for optimizing thermal annealing of this compound active layers.

References

- 1. mdpi.com [mdpi.com]

- 2. hrpub.org [hrpub.org]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. ijfscfrtjournal.isrra.org [ijfscfrtjournal.isrra.org]

- 5. Relationship between molecular properties and degradation mechanisms of organic solar cells based on bis-adducts of phenyl-C61 butyric acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-property relationships for the electronic applications of pure bis-adducted isomers of phenyl-C61 butyric acid methyl ester - Xi'an Jiaotong-Liverpool University [xjtlu.edu.cn]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Optimizing Donor-Acceptor Blend Ratio with Bis-PCBM in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-[1][1]-phenyl-C61-butyric acid methyl ester (Bis-PCBM) is a fullerene derivative commonly used as an electron acceptor in bulk heterojunction (BHJ) organic solar cells (OSCs). Compared to its mono-adduct counterpart, PCBM, this compound possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) energy level. This property can lead to a higher open-circuit voltage (Voc) in OSCs, a critical parameter for achieving high power conversion efficiency (PCE).[2] The optimization of the donor-acceptor (D:A) blend ratio is a crucial step in the fabrication of high-performance OSCs, as it directly influences the morphology of the active layer, which in turn governs exciton dissociation, charge transport, and collection.

These application notes provide a comprehensive guide to optimizing the D:A blend ratio with this compound, including detailed experimental protocols for device fabrication and characterization. The information is intended to be a valuable resource for researchers in the field of organic electronics and materials science.

Key Principles of Donor-Acceptor Blend Ratio Optimization

The ideal D:A blend ratio in a BHJ solar cell achieves a balance between several competing factors:

-

Light Absorption: The donor polymer is the primary light-absorbing material. A higher donor concentration can lead to increased light harvesting.

-